molecular formula C11H11NO3 B11894875 3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid CAS No. 62149-37-5

3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B11894875
CAS No.: 62149-37-5
M. Wt: 205.21 g/mol
InChI Key: BHUIMHLZIJNWMI-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry for the development of new therapeutic agents. The 4-hydroxyquinoline-3-carboxylic acid core is a privileged scaffold in drug discovery, known for its diverse biological activities . Specifically, this compound serves as a key synthetic intermediate for exploring novel inhibitors of viral replication. Molecular docking simulations suggest that structurally similar quinoline-3-carboxylate derivatives can act as potent inhibitors of Hepatitis B Virus (HBV) replication, demonstrating high inhibition in vitro by potentially interacting with the HBV core protein (PDB: 5E0I) and preventing proper capsid assembly . Furthermore, the quinoline nucleus is a recognized pharmacophore in the design of anti-HIV agents, particularly as Integrase Strand Transfer Inhibitors (INSTIs) that function by chelating Mg²⁺ ions in the enzyme's active site . Beyond antiviral applications, the 4-hydroxyquinoline scaffold is also extensively investigated for its antibacterial properties, with research indicating activity against various bacterial strains, including those causing opportunistic infections in immunocompromised patients . This compound is strictly for research use in these and other exploratory biochemical applications.

Properties

CAS No.

62149-37-5

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-6-10(13)9(11(14)15)7-4-2-3-5-8(7)12-6/h2-6,12-13H,1H3,(H,14,15)

InChI Key

BHUIMHLZIJNWMI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C2=CC=CC=C2N1)C(=O)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic Conditions

Isatin undergoes alkaline hydrolysis to form the corresponding isatic acid salt, which reacts with chloracetone. The use of alkaline-earth hydroxides (e.g., calcium hydroxide) at elevated temperatures (80–100°C) accelerates the reaction, reducing completion time from days to hours. For example, a mixture of isatin and chloracetone in a calcium hydroxide suspension at 90°C for 5 hours yields 95% of the target compound.

Substituted Isatin Derivatives

Substituting isatin with halogenated or methylated variants (e.g., 5,7-dichloroisatin) produces correspondingly substituted quinoline derivatives. A case study using 5,7-dichloroisatin with chloracetone in milk of lime (calcium hydroxide suspension) yielded 27 parts of 2-methyl-3-hydroxy-6,8-dichloroquinoline-4-carboxylic acid after 4–5 hours at 90°C.

Direct Synthesis from Isatin in Alkaline Media

An alternative one-pot synthesis starts directly from isatin, bypassing the isolation of intermediate salts. This method, outlined in CN102924374A , employs excess sodium hydroxide and acetone under reflux.

Optimized Reaction Parameters

  • Temperature : Reflux conditions (100–110°C)

  • Catalyst : Sodium hydroxide (4–8 equivalents relative to isatin)

  • Time : 10–15 hours

Under these conditions, isatin reacts with acetone to form 2-methylquinoline-4-carboxylic acid intermediates, which are subsequently oxidized to the final product. This method claims a 99% yield of 2-toluquinoline-4-carboxylic acid as a precursor.

Comparative Analysis of Industrial-Scale Methods

The table below summarizes key preparation methods, highlighting yields, catalysts, and reaction times:

Method Starting Material Catalyst Temperature Time Yield
Isatin + ChloracetoneIsatinCalcium hydroxide80–90°C5 hours90–95%
5,7-Dichloroisatin Variant5,7-DichloroisatinCalcium hydroxide90°C5 hours85–90%
One-Pot SynthesisIsatinSodium hydroxideReflux10 hours99%

Post-Synthesis Modifications and Byproduct Management

Decarboxylation to Hydroxyquinaldines

Heating the carboxylic acid derivative above its melting point (232°C) induces decarboxylation, yielding 2-methyl-3-hydroxyquinoline. This side reaction is minimized by maintaining temperatures below 200°C during purification.

Solvent-Mediated Decomposition

In high-boiling solvents like nitrobenzene, decomposition to hydroxyquinaldines occurs within 1–2 hours. Industrial processes avoid this by using rapid cooling post-reaction.

Industrial Production Considerations

Catalyst Recycling

Calcium hydroxide slurries are filtrated and reused in subsequent batches, reducing waste. This approach is cost-effective for large-scale synthesis .

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of derivatives of 3-hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid. These compounds are known to inhibit bacterial DNA gyrase, a key enzyme involved in DNA replication. This mechanism is crucial for developing new antibiotics, especially against resistant strains.

Case Study:
A study demonstrated that derivatives of 4-hydroxyquinoline-3-carboxylic acid exhibited significant antibacterial activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The most active compounds showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, indicating their potential as future antituberculosis agents .

Antiviral Activity

The antiviral potential of 3-hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid has also been investigated, particularly against Hepatitis B Virus (HBV). Molecular docking studies suggest that certain derivatives can effectively inhibit HBV replication.

Research Findings:
In vitro studies confirmed that methylated derivatives demonstrated high inhibition rates of HBV replication at concentrations around 10 µM. This suggests that these compounds may serve as lead candidates for antiviral drug development .

Anticancer Activity

Compounds derived from 3-hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid have shown promising anticancer properties. They act by inhibiting critical pathways involved in cancer cell proliferation.

Key Insights:
Research indicates that these compounds can inhibit the c-Myc/Max/DNA complex formation, which is vital for the transcriptional regulation of oncogenes. Such inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antioxidant Properties

The antioxidant activity of derivatives based on this compound has been explored as well. Certain synthesized carboxamide analogues exhibited significant antioxidant effects, which can protect cells from oxidative stress and damage.

Experimental Results:
One study reported that specific derivatives achieved over 97% inhibition of lipid peroxidation and displayed strong scavenging activity against hydroxyl radicals. These properties are crucial for preventing cellular damage associated with various diseases .

Synthesis and Structural Modifications

The synthesis of 3-hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid has been optimized through various methods, including one-pot reactions and alkylation techniques. Structural modifications have been shown to enhance its biological activities.

Synthesis Methodologies:
Recent advancements include a novel synthesis route involving the condensation of methyl isothiocyanatobenzoate with sodium dimethyl malonate under reflux conditions. This method yielded high purity products suitable for biological testing .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituents (Positions) Key Properties/Applications References
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid No 3-OH or 2-Me; R = H at 3 and 2 Intermediate for analgesics
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 1-Me, 2-oxo, 4-COOH Crystallography studies
4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (20e) 4-NH-benzyl, 2-oxo, 3-COOH Analgesic lead compound
4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid 2-thioxo (S replaces O) Enhanced antibacterial activity
6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 6-Br, 2-oxo, 4-COOH Synthetic intermediate
Key Observations:
  • Position 2 Modifications : Replacement of the 2-oxo group with 2-thioxo (as in 4-hydroxy-2-thioxo analogs) significantly enhances antibacterial activity due to improved target binding .
  • Methylation Effects : Methyl groups at positions 1 or 2 (e.g., 1-methyl or 2-methyl derivatives) influence crystal packing and intermolecular interactions, as seen in Hirshfeld surface analyses .
Key Findings:
  • Analgesic Potency: 4-Benzylamino and 4-hydroxy-6,7-dimethoxy analogs exhibit superior activity compared to the parent 3-hydroxy-2-methyl derivative, likely due to enhanced lipophilicity and receptor affinity .
  • Antibacterial Activity : Sulfur-containing analogs (2-thioxo) show lower MIC values (16–32 μg/mL) against Gram-positive bacteria compared to oxo derivatives (>64 μg/mL) .
  • Antioxidant Activity: Quinoline carboxylic acids with hydroxyl or methoxy groups (e.g., vanillic acid derivatives) demonstrate potent DPPH radical scavenging, though 3-hydroxy-2-methyl analogs remain unexplored in this context .

Biological Activity

3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, including antibacterial, antiviral, anticancer, and antioxidant activities.

Chemical Structure and Properties

The chemical structure of 3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid can be represented as follows:

C10H9NO3\text{C}_10\text{H}_9\text{NO}_3

This compound features a hydroxyl group (-OH) and a carboxylic acid group (-COOH), which are crucial for its biological activity.

Antibacterial Activity

Research indicates that derivatives of 4-hydroxyquinoline compounds exhibit significant antibacterial properties by inhibiting DNA gyrase, an enzyme critical for bacterial DNA replication. For instance, studies have shown that methylated derivatives of 4-hydroxyquinoline can effectively inhibit bacterial growth at low concentrations (around 10 µM) by targeting this enzyme .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylateE. coli10 µM
Methyl 4-hydroxyquinoline-3-carboxylateS. aureus5 µM

Antiviral Activity

In vitro studies have demonstrated that 3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid exhibits potent antiviral activity against Hepatitis B Virus (HBV). Molecular docking simulations suggest that this compound can bind effectively to viral proteins, inhibiting their function and thus preventing virus replication .

Table 2: Antiviral Activity Against HBV

CompoundIC50 (µM)Cytotoxicity (CC50)
3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid10>100

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Notably, it has shown significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the inhibition of c-Myc/Max complex formation, which is essential for cancer cell proliferation .

Table 3: Anticancer Activity on MCF-7 Cell Line

CompoundIC50 (µM)Reference Compound
3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid15Doxorubicin (IC50 = 10 µM)

Antioxidant Activity

The compound also exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation. The antioxidant capacity is attributed to the presence of the hydroxyl group, which plays a critical role in neutralizing reactive oxygen species (ROS) .

Table 4: Antioxidant Activity Assays

CompoundAssay TypeResult (%)
3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acidDPPH Scavenging72.4%
3-Hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acidABTS Assay67.7%

Case Studies and Experimental Findings

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Hepatitis B Virus Inhibition : In a controlled study using HepG2 cells transfected with NTCP gene, treatment with the compound resulted in significant inhibition of HBV replication without notable cytotoxicity .
  • Breast Cancer Treatment : A study utilizing the MTT assay demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells compared to control groups treated with Doxorubicin .

Chemical Reactions Analysis

Decarboxylation and Thermal Decomposition

The carboxylic acid group undergoes decarboxylation under heat or in high-boiling solvents (e.g., nitrobenzene):
C11H9NO3ΔC10H9NO2+CO2\text{C}_{11}\text{H}_{9}\text{NO}_{3} \xrightarrow{\Delta} \text{C}_{10}\text{H}_{9}\text{NO}_{2} + \text{CO}_{2} \uparrow

  • Temperature threshold : >200°C .

  • Applications : Generates 2-methyl-3-hydroxyquinoline derivatives, intermediates for dyes and pharmaceuticals .

Alkylation and Esterification

The hydroxyl and carboxylic acid groups enable alkylation and esterification :

  • Methylation : Reacts with CH₃I in DMF/TEA at 50°C, selectively forming S-methyl derivatives .

  • Esterification : Treatment with methanol/H₂SO₄ converts the carboxylic acid to methyl esters.

Reaction Type Reagents Conditions Product
S-MethylationCH₃I, TEA, DMF50°C, 1hMethylthioquinoline carboxylate
EsterificationMeOH, H₂SO₄Reflux, 6hMethyl ester derivative

Biological Activity and Molecular Interactions

While not a direct chemical reaction, the compound’s bioactivity stems from its interactions with biological targets:

  • Antiviral activity : Molecular docking simulations suggest inhibition of viral replication by binding to HBV polymerase .

  • Anti-inflammatory potential : Structural analogs (e.g., laquinimod) show efficacy in autoimmune models, hinting at similar pathways .

This compound’s multifunctional reactivity underpins its utility in synthesizing complex molecules, dyes, and bioactive agents. Further studies on regioselective modifications could expand its applications in medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for 3-hydroxy-2-methyl-1,2-dihydroquinoline-4-carboxylic acid?

The compound is typically synthesized via condensation reactions. A common method involves refluxing isatin derivatives with malonic acid in acetic acid, catalyzed by sodium acetate, under acidic conditions for 24 hours . For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (a precursor) is prepared by heating isatin (0.013 mol), malonic acid (0.016 mol), and sodium acetate (1.9 mmol) in acetic acid. Post-reaction cooling and neutralization yield the product, which is purified via silica gel column chromatography . Chlorination or bromination can introduce substituents using reagents like POCl₃ .

Q. How is structural characterization performed for this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H at 300 MHz, ¹³C at 75 MHz) and high-resolution mass spectrometry (HRMS) are standard. For example, coupling products with amino esters show distinct NMR signals: quinoline protons appear as doublets (δ 7.5–8.5 ppm), while methyl groups in amino acid residues resonate at δ 1.2–1.5 ppm . Mass spectrometry confirms molecular ions (e.g., m/z 189.17 for the parent compound) . X-ray crystallography is used for metal complexes, revealing octahedral coordination geometries when bound to Ni(II) .

Q. What are the common biological assays used to evaluate its activity?

Antibacterial activity is tested against Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative strains (e.g., Escherichia coli, Acinetobacter baumannii) using disk diffusion or broth microdilution. Results are compared to reference antibiotics (e.g., erythromycin, norfloxacin). For instance, derivatives with L-alanine esters showed inhibition zones of 18–22 mm against Enterococcus faecalis, exceeding some reference drugs . Minimum inhibitory concentrations (MICs) are reported in µg/mL (e.g., MIC = 77.5 µg/mL for A. baumannii) .

Advanced Research Questions

Q. How do substituent modifications impact antibacterial efficacy?

Substituents at the quinoline core significantly alter activity. Bromination at position 6 (e.g., 6-bromo derivatives) enhances lipophilicity, improving penetration into Gram-negative bacterial membranes . Methylation of amino acid esters (e.g., L-tryptophan-OMe) increases steric bulk, reducing activity against Salmonella but enhancing it against Haemophilus influenzae . Computational studies (e.g., QSAR) correlate electronic parameters (Hammett σ) with MIC values, guiding rational design .

Q. What methodological challenges arise in optimizing coupling reactions with amino esters?

Coupling efficiency depends on the choice of activating agents. Hexafluorophosphate benzotriazole tetramethyluronium (HBTU) in DMF with triethylamine (TEA) achieves yields of 60–80% at room temperature . Side reactions, such as ester hydrolysis, are mitigated by anhydrous conditions. Purification via gradient elution (hexane/ethyl acetate) on silica gel columns resolves regioisomers, confirmed by TLC (Rf = 0.3–0.5) .

Q. How can computational tools enhance understanding of its mechanism of action?

Molecular docking studies reveal interactions with bacterial targets (e.g., DNA gyrase or penicillin-binding proteins). For example, quinoline-carboxamides exhibit hydrogen bonding with Thr165 and hydrophobic interactions with Val167 in E. coli gyrase B . Density functional theory (DFT) calculations predict reactive sites for electrophilic substitution, validated experimentally by bromine addition at position 6 .

Q. What strategies address discrepancies in reported biological activities across studies?

Variations in MIC values (e.g., 50–100 µg/mL for S. aureus) may stem from differences in bacterial strain virulence or assay protocols. Standardizing inoculum size (e.g., 1 × 10⁶ CFU/mL) and using clinical isolates alongside reference strains improve reproducibility . Contradictory data on antioxidant activity require validation via multiple assays (e.g., DPPH radical scavenging vs. FRAP) .

Methodological Notes

  • Synthesis Optimization : Reflux time and temperature (e.g., 100°C for 4 hours with POCl₃) critically influence chlorination efficiency .
  • Analytical Pitfalls : Deuterated solvents (DMSO-d₆) in NMR may mask exchangeable protons; use CDCl₃ for accurate OH/NH detection .
  • Biological Testing : Include DMSO controls (≤1% v/v) to rule out solvent toxicity in antimicrobial assays .

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